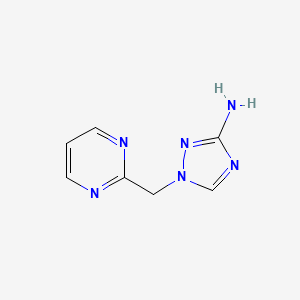
3-(5-Bromothiophen-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromothiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H9BrOS and a molecular weight of 221.11 g/mol . It features a brominated thiophene ring attached to a propanol chain, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)propan-1-ol typically involves the bromination of thiophene followed by a Grignard reaction with propanal. The reaction conditions include:
Bromination: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Grignard Reaction: The brominated thiophene is reacted with magnesium in dry ether to form the Grignard reagent, which is then treated with propanal to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Bromothiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction can yield the corresponding thiophene-propanol without the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea are employed under mild conditions.
Major Products
Oxidation: 3-(5-Bromothiophen-2-yl)propanal or 3-(5-Bromothiophen-2-yl)propanoic acid.
Reduction: 3-(Thiophen-2-yl)propan-1-ol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromothiophen-2-yl)propan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(5-Bromothiophen-2-yl)propan-1-ol depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. Its bromine atom can participate in substitution reactions, while the hydroxyl group can undergo oxidation or reduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromothiophen-2-yl)propan-1-ol: Similar structure but with the bromine atom at a different position on the thiophene ring.
3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol: Contains an additional methylamino group.
Uniqueness
3-(5-Bromothiophen-2-yl)propan-1-ol is unique due to its specific bromination pattern and the presence of a propanol chain, which provides distinct reactivity and applications compared to its analogs .
Eigenschaften
Molekularformel |
C7H9BrOS |
|---|---|
Molekulargewicht |
221.12 g/mol |
IUPAC-Name |
3-(5-bromothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H9BrOS/c8-7-4-3-6(10-7)2-1-5-9/h3-4,9H,1-2,5H2 |
InChI-Schlüssel |
KCRUIYCKNXDIRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Br)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl[1-(2,5-difluorophenyl)ethyl]amine](/img/structure/B13316841.png)
amine](/img/structure/B13316848.png)
![(Hex-5-en-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B13316851.png)









![Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate](/img/structure/B13316912.png)
